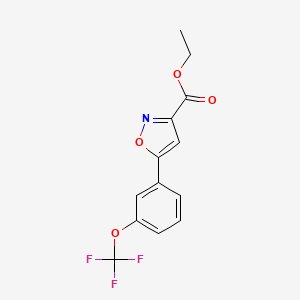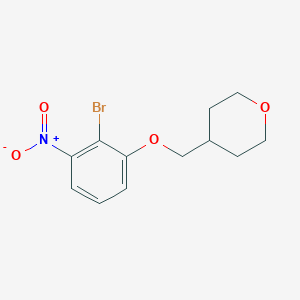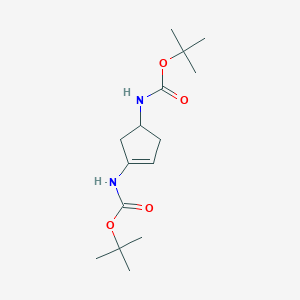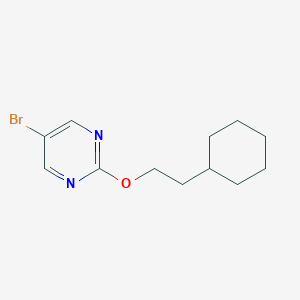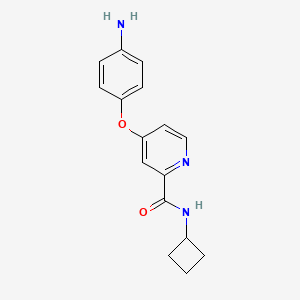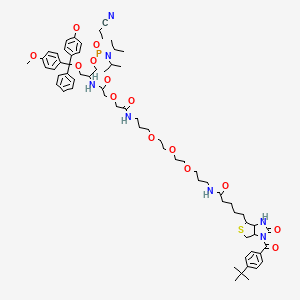
Protected BiotinLC Serinol Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protected BiotinLC Serinol Phosphoramidite is a specialized reagent used in the synthesis of biotinylated oligonucleotides. This compound is designed to introduce biotin labels into oligonucleotides, which are essential for various biochemical and molecular biology applications. The biotin label allows for the subsequent attachment of streptavidin or avidin-conjugated molecules, facilitating detection, purification, and immobilization of the labeled oligonucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Protected BiotinLC Serinol Phosphoramidite is synthesized through a series of chemical reactions involving the protection of the biotin ring with a t-butylbenzoyl group. This protection is crucial to prevent unwanted reactions at the active position in biotin. The synthesis typically involves the following steps:
Protection of Biotin: The biotin ring is protected with a t-butylbenzoyl group.
Attachment to Serinol Backbone: The protected biotin is then attached to a serinol backbone, which is a 1,3-diol structure.
Phosphoramidite Formation: The final step involves the formation of the phosphoramidite group, which is essential for the incorporation of the biotin label into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated synthesizers and high-throughput purification techniques is common in industrial settings to meet the demand for high-quality reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Protected BiotinLC Serinol Phosphoramidite primarily undergoes substitution reactions during the synthesis of biotinylated oligonucleotides. The phosphoramidite group reacts with the hydroxyl groups of the oligonucleotide, forming a stable phosphite triester linkage.
Common Reagents and Conditions
Reagents: Common reagents used in these reactions include nucleophilic activators like DCI (dicyanoimidazole) and protecting groups like t-butylbenzoyl.
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group. The use of inert atmospheres, such as nitrogen or argon, is also common to avoid oxidation.
Major Products
The major product formed from these reactions is the biotinylated oligonucleotide, which can be further purified and used in various applications.
Wissenschaftliche Forschungsanwendungen
Protected BiotinLC Serinol Phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of biotinylated probes for various chemical assays.
Biology: In molecular biology, it is employed for labeling DNA and RNA oligonucleotides, facilitating their detection and purification.
Medicine: Biotinylated oligonucleotides are used in diagnostic assays and therapeutic research.
Industry: The compound is used in the production of biotinylated probes for industrial applications, including quality control and process monitoring.
Wirkmechanismus
The mechanism of action of Protected BiotinLC Serinol Phosphoramidite involves the formation of a stable phosphite triester linkage with the hydroxyl groups of the oligonucleotide. The t-butylbenzoyl group protects the biotin ring during the synthesis, preventing unwanted side reactions. Once the biotinylated oligonucleotide is synthesized, the protecting group is removed, allowing the biotin to interact with streptavidin or avidin-conjugated molecules.
Vergleich Mit ähnlichen Verbindungen
Protected BiotinLC Serinol Phosphoramidite is unique due to its serinol backbone, which provides stability and reduces the risk of dephosphorylation. Similar compounds include:
6-Fluorescein Serinol Phosphoramidite: Used for labeling oligonucleotides with fluorescein.
Amino-Modifier Serinol Phosphoramidite: Used to introduce amino groups into oligonucleotides.
Dithiol Serinol Phosphoramidite: Used for conjugation to gold surfaces.
These compounds share the serinol backbone but differ in their functional groups and applications, highlighting the versatility of the serinol scaffold.
Eigenschaften
Molekularformel |
C68H96N7O14PS |
|---|---|
Molekulargewicht |
1298.6 g/mol |
IUPAC-Name |
N-[3-[2-[2-[3-[[2-[2-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-2-oxoethoxy]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]-5-[3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanamide |
InChI |
InChI=1S/C68H96N7O14PS/c1-49(2)75(50(3)4)90(88-39-15-34-69)89-45-56(44-87-68(53-18-11-10-12-19-53,54-26-30-57(81-8)31-27-54)55-28-32-58(82-9)33-29-55)72-63(78)47-86-46-62(77)71-36-17-38-84-41-43-85-42-40-83-37-16-35-70-61(76)21-14-13-20-60-64-59(48-91-60)74(66(80)73-64)65(79)51-22-24-52(25-23-51)67(5,6)7/h10-12,18-19,22-33,49-50,56,59-60,64H,13-17,20-21,35-48H2,1-9H3,(H,70,76)(H,71,77)(H,72,78)(H,73,80) |
InChI-Schlüssel |
LLAFADMXMWCLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)COCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)N(C(=O)N5)C(=O)C6=CC=C(C=C6)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
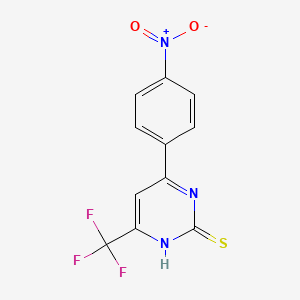
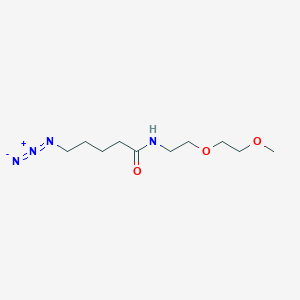
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
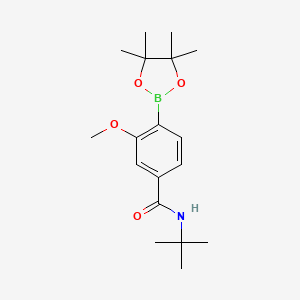
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)
